

A Comparative Spectroscopic Guide to 3-Formylsalicylic Acid and Its Isomers

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Compound of Interest

Compound Name: 3-Formylsalicylic acid

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For Researchers, Scientists, and Drug Development Professionals: An objective, data-driven comparison of the spectroscopic properties of **3-formylsalicylic acid** and its positional isomers, 4-formylsalicylic acid and 5-formylsalicylic acid.

This guide provides a detailed comparison of **3-formylsalicylic acid** and its isomers, focusing on their characterization using fundamental spectroscopic techniques. Differentiating these isomers is critical in drug development and chemical synthesis, as the position of the formyl group significantly influences the molecule's chemical and biological properties. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), offers a clear framework for their unambiguous identification.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-formylsalicylic acid** and its isomers. The ability to distinguish these compounds lies in the unique electronic environments of their constituent atoms, which gives rise to distinct spectral fingerprints.

¹H NMR Spectroscopy Data

Proton NMR (¹H NMR) spectroscopy is a powerful tool for differentiating isomers by analyzing the chemical shifts and coupling patterns of protons on the aromatic ring. The electron-withdrawing nature of the formyl and carboxylic acid groups, combined with the electron-donating hydroxyl group, creates a distinct pattern of shielding and deshielding for each isomer.

Table 1: ^1H NMR Chemical Shifts (δ) in ppm

Compound	Solvent	H3	H4	H5	H6	Aldehyde-H	Hydroxyl-OH	Carboxyl-OH
3-Formyls alicyclic Acid	Predicted	-	~8.1 (d)	~7.2 (t)	~8.0 (d)	~10.5 (s)	~11.5 (s)	~13.0 (s)
4-Formyls alicyclic Acid	Predicted	~7.9 (d)	-	~7.8 (dd)	~7.1 (d)	~10.0 (s)	~11.0 (s)	~13.5 (s)
5-Formyls alicyclic Acid[1]	DMSO- d_6	8.37 (d)	8.02 (dd)	-	7.15 (d)	9.91 (s)	broad	~12.0 (s)

Note: Predicted values are based on computational models and may differ from experimental results. The broad signals for hydroxyl and carboxyl protons may vary in chemical shift and appearance based on solvent and concentration.

^{13}C NMR Spectroscopy Data

Carbon-13 NMR (^{13}C NMR) provides information on the chemical environment of each carbon atom. The chemical shifts of the aromatic, carbonyl, and carboxyl carbons are particularly useful for distinguishing between the isomers.

Table 2: ^{13}C NMR Chemical Shifts (δ) in ppm

Compound	Solvent	C1	C2	C3	C4	C5	C6	Aldehyde-C=O	Carboxyl-C=O
3-Formylsalicylic Acid	Predicted	~118	~162	~125	~138	~120	~135	~192	~170
4-Formylsalicylic Acid	Predicted	~115	~165	~120	~135	~133	~118	~191	~171
5-Formylsalicylic Acid	Predicted	~112	~163	~119	~135	~131	~125	~191	~172

Note: Predicted values are based on computational models and may differ from experimental results.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies of the O-H, C=O (from both aldehyde and carboxylic acid), and C-H bonds are key identifiers.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional Group	3-Formylsalicylic Acid (Predicted)	4-Formylsalicylic Acid (Predicted)	5-Formylsalicylic Acid (KBr)
O-H Stretch (Carboxylic Acid)	3300-2500 (broad)	3300-2500 (broad)	3300-2500 (broad)
O-H Stretch (Phenol)	~3200	~3200	~3230
C-H Stretch (Aromatic)	~3100-3000	~3100-3000	~3100-3000
C=O Stretch (Aldehyde)	~1700	~1695	~1680
C=O Stretch (Carboxylic Acid)	~1680	~1685	~1660
C=C Stretch (Aromatic)	~1600-1450	~1600-1450	~1610-1450

Note: The exact positions of the carbonyl (C=O) stretches can be influenced by intramolecular hydrogen bonding, which differs for each isomer.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. All three isomers have the same molecular weight, but their fragmentation patterns upon ionization can differ, aiding in their identification.

Table 4: Key Mass Spectrometry Data

Compound	Ionization Mode	Molecular Ion $[M]^+$ (m/z)	Key Fragment Ions (m/z)
3-Formylsalicylic Acid	EI	166	149, 121, 93, 65
4-Formylsalicylic Acid	EI	166	149, 121, 93, 65
5-Formylsalicylic Acid	EI	166	148, 147, 119, 91, 65, 63

Note: Fragmentation patterns can vary depending on the mass spectrometer and the ionization energy used.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in an NMR tube. Ensure the sample is fully dissolved.
- **Instrumentation:** Use a standard NMR spectrometer (e.g., 400 MHz or higher).
- **1H NMR Acquisition:** Acquire the 1H NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
- **^{13}C NMR Acquisition:** Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 220-240 ppm) is required. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay may be necessary.
- **Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):**
 - Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the mixture into a pellet die and press it under high pressure to form a transparent or translucent pellet.

- Instrumentation: Use a standard FT-IR spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and record the sample spectrum.
 - Typically, spectra are collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.
 - Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically with an absorbance between 0.1 and 1.0).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Fill a quartz cuvette with the solvent to be used as a blank and record a baseline correction.
 - Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a desired wavelength range (e.g., 200-400 nm).
- Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}).

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds like these, a direct insertion probe with electron ionization (EI) is

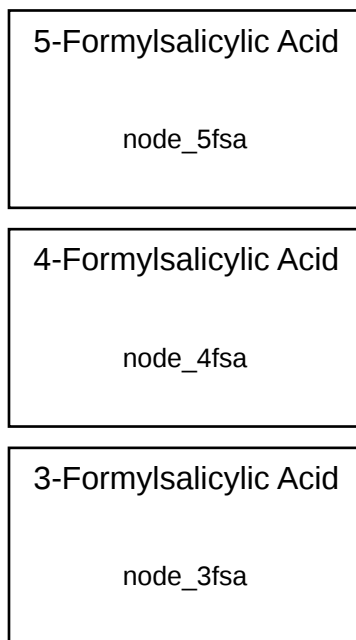
common.

- Ionization: Ionize the sample using a standard electron energy (typically 70 eV for EI).
- Mass Analysis: Scan a range of m/z values (e.g., 40-300 amu) to detect the molecular ion and its fragment ions.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the fragmentation pattern with known patterns or predict fragmentation pathways to aid in structural elucidation.

Visualizations

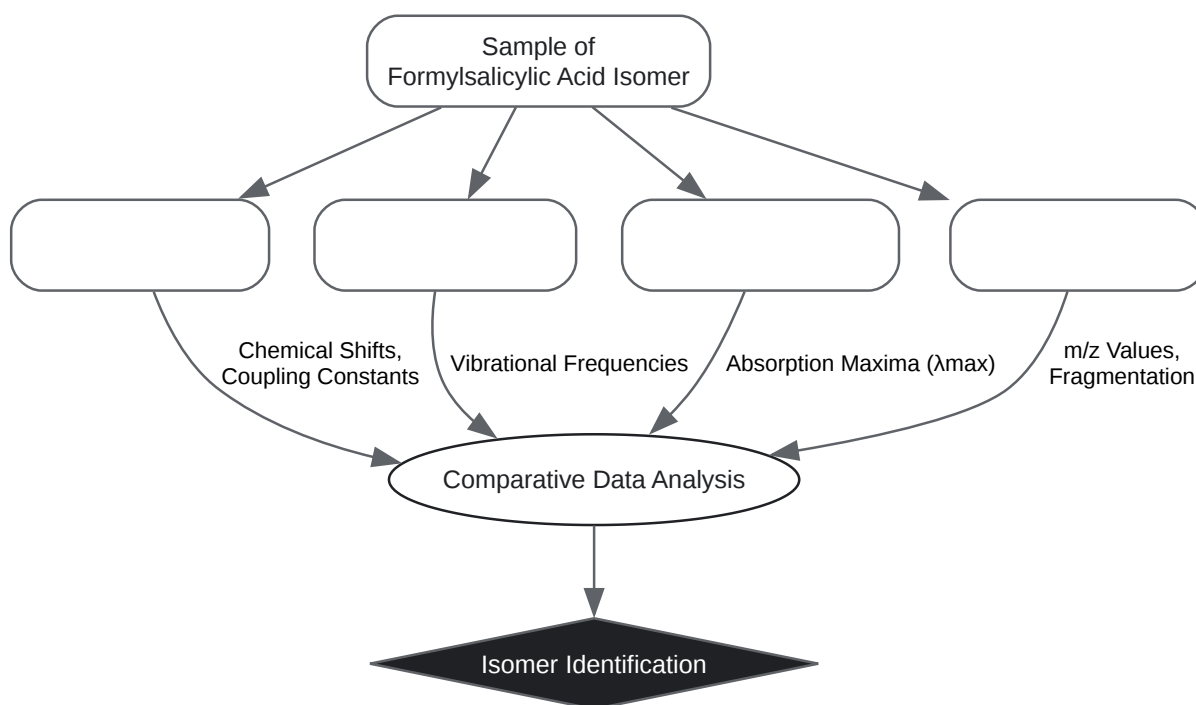
The following diagrams illustrate the chemical structures of the isomers and the general workflow for their spectroscopic comparison.

Chemical Structures of Formylsalicylic Acid Isomers



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Caption: Chemical structures of 3-, 4-, and 5-formylsalicylic acid.



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Caption: Workflow for spectroscopic comparison and identification of isomers.

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References

- 1. 5-Formylsalicylic acid(616-76-2) ^1H NMR [m.chemicalbook.com]
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